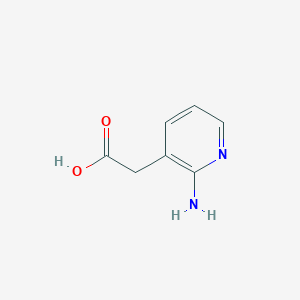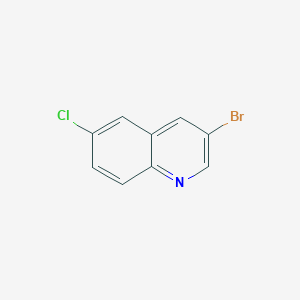
3-Bromo-6-chloroquinoline
Übersicht
Beschreibung
3-Bromo-6-chloroquinoline is a compound with the molecular weight of 242.5 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-Bromo-6-chloroquinoline, has been a subject of research. Vandekerckhove et al. developed a novel class of halo-substituted 3-bromo-1-(2,3-dibromo-2-methylpropyl)-4-quinolones . The molecular structures of the synthesized compounds were confirmed by NMR and mass spectrophotometry techniques .Molecular Structure Analysis
The InChI code for 3-Bromo-6-chloroquinoline is1S/C9H5BrClN/c10-7-3-6-4-8 (11)1-2-9 (6)12-5-7/h1-5H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-6-chloroquinoline are not detailed in the search results, quinoline derivatives are known to exhibit important biological activities . They are used extensively in the treatment of various infections and diseases .Physical And Chemical Properties Analysis
3-Bromo-6-chloroquinoline is a solid substance at room temperature .Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloroquinoline
is a chemical compound with the molecular formula C9H5BrClN . It is commonly used as a pharmaceutical intermediate , which means it is used in the production of various pharmaceuticals.
- Anti-Tuberculosis : Quinoline derivatives have been reported to have anti-tuberculosis activity .
- Anti-Plasmodial : These compounds can also be used in the treatment of malaria due to their antiplasmodial properties .
- Antibacterial : Quinoline derivatives have demonstrated good antibacterial activity compared with reference drugs .
- Antifungal : They can be used in the treatment of fungal infections due to their antifungal properties .
- Antimalarial : Quinoline derivatives have been used in the treatment of malaria .
- Anti-HIV : They have shown potential in the treatment of HIV .
- Anti-Tuberculosis : Quinoline derivatives have been reported to have anti-tuberculosis activity .
- Anti-Plasmodial : These compounds can also be used in the treatment of malaria due to their antiplasmodial properties .
- Antibacterial : Quinoline derivatives have demonstrated good antibacterial activity compared with reference drugs .
- Antifungal : They can be used in the treatment of fungal infections due to their antifungal properties .
- Antimalarial : Quinoline derivatives have been used in the treatment of malaria .
- Anti-HIV : They have shown potential in the treatment of HIV .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 3-Bromo-6-chloroquinoline are not detailed in the search results, research into the synthesis and potential applications of quinoline derivatives is ongoing . This includes efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
3-bromo-6-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZVVMRXUNRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572186 | |
| Record name | 3-Bromo-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloroquinoline | |
CAS RN |
13669-65-3 | |
| Record name | 3-Bromo-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)
![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

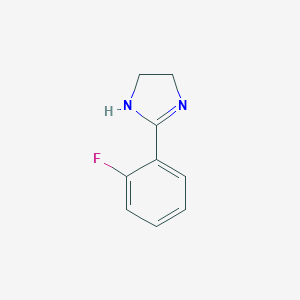
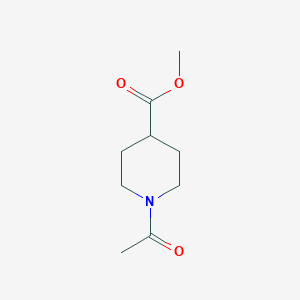

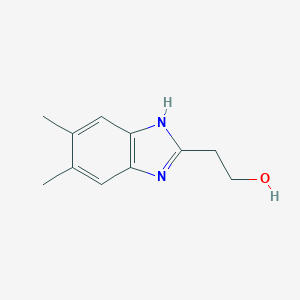
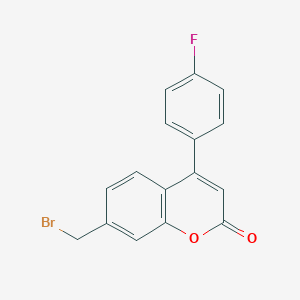

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)
